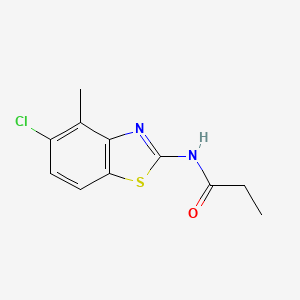

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide

Description

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole-derived compound characterized by a propanamide chain attached to the 2-position of a 5-chloro-4-methyl-substituted benzothiazole ring. Benzothiazoles are heterocyclic aromatic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The chloro and methyl substituents on the benzothiazole core likely enhance its lipophilicity and electronic properties, influencing its binding affinity to biological targets.

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-3-9(15)13-11-14-10-6(2)7(12)4-5-8(10)16-11/h4-5H,3H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJLAHPBOJNKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound, such as chloroacetaldehyde.

Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using reagents like chlorinating agents and methylating agents.

Formation of the Propanamide Moiety: The propanamide group can be introduced through an amide coupling reaction using propanoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide in cancer treatment. It has been shown to suppress EGFR mutant cancer cells, indicating its role as a targeted therapeutic agent. The mechanism involves inhibiting pathways associated with tumor growth and proliferation .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. The benzothiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit essential metabolic processes, making it a candidate for developing new antibiotics .

Antidiabetic Potential

In vitro studies have assessed the compound's efficacy as an allosteric activator of human glucokinase, an enzyme critical in glucose metabolism. Certain derivatives of benzothiazole have shown promising results in enhancing glucokinase activity, suggesting potential applications in managing diabetes .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. For instance:

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Compound 1 | Reaction with pyridine derivatives | 76% | Antidiabetic |

| Compound 2 | Nucleophilic substitution with chlorobenzoxazole | 83% | Antimicrobial |

These derivatives have been synthesized to explore their activity against specific targets such as glucokinase and various bacterial strains .

Case Study: Anticancer Effects

A study conducted on the effects of this compound on EGFR mutant cancer cells demonstrated significant inhibition of cell proliferation in vitro. The compound was tested against various concentrations, showing a dose-dependent response that suggests its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, providing insights into its potential use as an antibiotic .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide and related compounds:

Structural and Functional Insights

Thiazole-based analogs (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibit simplified cores but retain chlorine substitution for enhanced activity .

Chain Length and Substituents: Butanamide derivatives (e.g., ) may offer extended binding interactions compared to propanamide chains.

Biological Activity Trends :

- Compounds with nitro or sulfonyl groups (e.g., ) show promise in antiproliferative contexts, likely due to electrophilic reactivity or enzyme inhibition .

- Antidiabetic activity in benzothiazole-benzoxazole hybrids () highlights the role of heterocyclic diversity in targeting metabolic enzymes .

Physicochemical Properties

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Overview of the Compound

- Chemical Structure : The compound features a benzothiazole moiety with chlorine and methyl substitutions, contributing to its unique reactivity and biological interactions.

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 253.73 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity .

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways .

- Enzyme Inhibition : It may interact with various enzymes, leading to inhibition of critical biological processes involved in disease progression .

Antimicrobial and Anticancer Studies

Numerous studies have explored the antimicrobial and anticancer activities of this compound. Here are some key findings:

| Activity | Target Organisms/Cell Lines | IC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies (sub-micromolar) | Inhibition of bacterial enzymes |

| Anticancer | MCF-7 (breast cancer) | 0.65 µM | Induction of apoptosis |

| U-937 (leukemia) | 2.41 µM | Cell cycle arrest at G0-G1 phase | |

| PANC-1 (pancreatic cancer) | 0.75 µM | Disruption of DNA replication |

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells at concentrations as low as 0.65 µM, suggesting its potential as a therapeutic agent in breast cancer treatment . -

Antimicrobial Activity Against Mycobacterium tuberculosis :

The compound has shown significant activity against Mycobacterium tuberculosis, indicating its potential use as an anti-tubercular agent. This is particularly relevant given the rising resistance to conventional treatments . -

Mechanistic Insights into Enzyme Interaction :

Investigations into the compound's interaction with specific enzymes reveal that it may serve as a potent inhibitor of certain kinases involved in cancer progression. This highlights its dual role in both antimicrobial and anticancer strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via acylation of 5-chloro-4-methyl-1,3-benzothiazol-2-amine using propanoyl chloride in pyridine or dioxane. Triethylamine is often added as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC, and purification involves washing with NaHCO₃, followed by recrystallization from ethanol-DMF mixtures or methanol .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) and controlling temperature (20–25°C) minimizes side reactions like over-acylation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the benzothiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons) and the propanamide chain .

- X-ray crystallography : SHELXL refinement (via programs like SHELX-97) resolves bond lengths and angles, with hydrogen-bonding interactions (e.g., N–H⋯N) stabilizing crystal packing .

- FT-IR/FT-Raman : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and validate conjugation between aromatic and heterocyclic systems .

Q. How are common impurities or byproducts identified during synthesis?

- Analysis : HPLC or LC-MS detects unreacted starting materials (e.g., residual 5-chloro-4-methylbenzothiazole-2-amine) or hydrolysis products. Recrystallization in polar solvents (e.g., methanol) removes hydrophilic impurities .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s bioactivity and binding mechanisms?

- Methods :

- Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., PFOR enzyme inhibition via amide anion coordination) .

- Quantum chemical analysis : DFT calculations (B3LYP/6-311++G** basis set) optimize geometry and predict electrostatic potential surfaces, correlating with observed antiradical activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly for polymorphic forms?

- Approach : High-resolution X-ray data (λ = 0.71073 Å) with SHELX refinement identifies polymorphs. For example, orthorhombic P2₁2₁2₁ symmetry (unit cell parameters a = 6.0171 Å, b = 15.3120 Å) reveals intermolecular C–H⋯F/O interactions influencing packing . Challenges include twinning corrections and absorption effects, addressed via SADABS .

Q. What experimental designs reconcile contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

- Strategies :

- Dose-response standardization : Use consistent cell lines (e.g., MCF-7 for antiproliferative assays) and controls (e.g., doxorubicin) .

- Mechanistic studies : Enzyme inhibition assays (e.g., PFOR activity in anaerobic organisms) validate target specificity, while ROS scavenging assays (e.g., DPPH) clarify antioxidant contributions .

Q. How are multi-step synthetic routes optimized for scale-up without compromising yield?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.